2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol is a heterocyclic compound featuring a phenol ring linked to a 4,5-dimethyl-substituted thiazole moiety. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and biological assays.
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-8(2)14-11(12-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJEZAGBIEJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
Compounds such as 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol (SE), 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (NE), and 2-(4,5-diphenyl-1,3-oxazol-2-yl)phenol (OE) () share a phenol-thiazole/imidazole/oxazole backbone. Key differences include:
- ESIPT (Excited-State Intramolecular Proton Transfer) Behavior :
- SE (thiazole) : Exhibits a lower energy barrier for ESIPT compared to NE (imidazole) and OE (oxazole) due to sulfur's electron-withdrawing effects, enhancing proton transfer efficiency.
- NE (imidazole) : Higher planarity and hydrogen-bonding capacity may stabilize tautomeric forms but increase ESIPT energy barriers.
- OE (oxazole) : Oxygen's electronegativity reduces conjugation, leading to less efficient proton transfer .
| Compound | Heterocycle | ESIPT Energy Barrier (kcal/mol) | Fluorescence λmax (nm) |
|---|---|---|---|
| SE | Thiazole | 4.2 | 480 |
| NE | Imidazole | 6.8 | 450 |
| OE | Oxazole | 5.5 | 460 |
Implication: The dimethyl substitution in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may further modulate ESIPT by sterically hindering tautomerization or altering electron density.
Thiazoline Derivatives: Aerugine
Aerugine (2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol) () shares a phenol-thiazoline core but differs in:
- Ring Saturation : Aerugine’s dihydrothiazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.
- Bioactivity : Aerugine is cytotoxic to human dopaminergic neurons, likely due to its ability to disrupt mitochondrial function .
- Synthetic Accessibility: Aerugine is biosynthesized by Streptomyces species, whereas 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may require multi-step organic synthesis.
Thiazole-Pyrazole-Benzoxazole Hybrids
Compounds like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole () incorporate additional heterocycles (pyrazole, benzoxazole) linked to thiazole-phenol systems.
- Biological Activity : These hybrids exhibit antimicrobial, anticancer, and antioxidant properties, attributed to synergistic interactions between heterocycles .
- Synthetic Routes : Condensation of 3-formylchromone with hydrazine derivatives is a common strategy, yielding products in 55–70% efficiency .
Crystallographic and Structural Insights
Isostructural compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () adopt triclinic (P¯1) symmetry with planar conformations. The dimethyl groups in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may influence crystal packing and solubility compared to halogenated analogs.
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